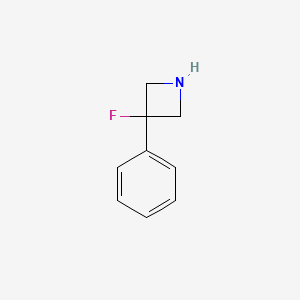

3-Fluoro-3-phenylazetidine

Description

Overview of Azetidines as Four-Membered Heterocycles in Organic Chemistry

Azetidines are four-membered saturated heterocyclic compounds containing one nitrogen atom. medwinpublishers.com These structures are significant components in the field of heterocyclic chemistry and have garnered considerable attention from researchers. medwinpublishers.com As the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, the azetidine (B1206935) ring is a sought-after structural motif in drug discovery and molecular design. enamine.netnih.gov

The history of azetidine chemistry dates back to the early 20th century, with initial syntheses often involving Schiff base reactions and cycloadditions. jmchemsci.comjmchemsci.com However, for a long time, azetidines were relatively unexplored compared to their three-membered (aziridine) and five-membered (pyrrolidine) counterparts, largely due to the challenges associated with synthesizing the strained four-membered ring. nih.govacs.org A significant milestone was the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from Convallaria majalis in 1955. medwinpublishers.com In recent decades, advancements in synthetic methodologies have made azetidines more accessible, leading to a surge in research focused on their unique properties and applications. rsc.orgnsysu.edu.tw This has cemented their status as a "privileged scaffold" in medicinal chemistry. researchgate.net

The defining characteristic of the azetidine ring is its significant ring strain. The strain energy has been experimentally determined to be approximately 25.2 kcal/mol. researchgate.netclockss.org This value is substantially higher than that of the more stable five-membered pyrrolidine (B122466) ring (5.8 kcal/mol) and is comparable to the highly reactive three-membered aziridine (B145994) ring (26.7 kcal/mol). researchgate.netclockss.org This inherent strain is a primary driver of the chemical reactivity of azetidines, making them susceptible to ring-opening reactions under certain conditions. rsc.orgclockss.orgnih.gov

Despite the high strain, azetidines exhibit greater stability than aziridines, which allows for easier handling while still providing unique, strain-driven reactivity. rsc.org Interestingly, the basicity of the azetidine nitrogen (pKa of 11.29) is much closer to that of a typical secondary amine like pyrrolidine (pKa 11.31) than to the less basic aziridine (pKa 7.98). clockss.org This combination of high strain and accessible basicity gives azetidines a unique chemical profile.

Table 1: Comparison of Ring Strain and Basicity for Small N-Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | pKa of Conjugate Acid |

|---|---|---|---|

| Aziridine | 3-membered | 26.7 | 7.98 |

| Azetidine | 4-membered | 25.2 | 11.29 |

| Pyrrolidine | 5-membered | 5.8 | 11.31 |

Azetidine-containing building blocks are widely used in drug design. enamine.net Their rigid structure serves as a valuable scaffold to limit the conformational flexibility of a molecule. enamine.net This conformational constraint can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net Consequently, the azetidine motif is found in numerous marketed drugs and clinical candidates. nih.gov The ring system can also improve key pharmaceutical properties, such as metabolic stability and aqueous solubility. nsysu.edu.tw Azetidine-2,4-diones, for instance, have been explored as scaffolds for designing enzyme inhibitors. nih.govacs.org

The Distinctive Impact of Fluorine Substitution in Heterocyclic Systems

The introduction of fluorine into organic molecules, particularly heterocycles, is a powerful strategy in medicinal chemistry and materials science. researchgate.net The unique properties of the fluorine atom can profoundly alter the characteristics of the parent molecule.

Fluorine is the most electronegative element, and its incorporation into a molecular scaffold induces a strong inductive effect by withdrawing electron density. researchgate.net This creates a highly polarized carbon-fluorine (C-F) bond, which can significantly influence the electronic environment of the entire molecule. chim.it In heterocyclic systems, this can lead to a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance the π-accepting ability of the molecule. mdpi.com

The electronic effects of fluorine substitution translate directly into the modulation of key physicochemical properties that are critical for molecular design. rsc.orgchim.it These properties include:

Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atom in the azetidine ring. sci-hub.se This is a commonly used tactic to fine-tune a molecule's ionization state at physiological pH.

Lipophilicity: Fluorination often increases a molecule's lipophilicity (a property measured by logP or logD), which can enhance its ability to cross cell membranes. chim.it However, this effect is highly context-dependent and can be influenced by the number and position of fluorine atoms. nih.gov

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. Strategically placing fluorine atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. researchgate.netresearchgate.net

Conformational Preference: The stereoelectronic interactions involving fluorine, such as the gauche effect, can influence the conformational preferences of the heterocyclic ring, locking it into a specific shape that may be more favorable for binding to a biological target. chim.itbeilstein-journals.orgnih.gov

The compound 3-Fluoro-3-phenylazetidine exemplifies the strategic combination of a valuable azetidine scaffold with the modulating effects of fluorine, making it and related structures of significant interest in contemporary chemical research.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C9H10FN |

| Molecular Weight | 151.18 g/mol |

| CAS Number | 104223-56-5 |

| Also Available As | Hydrochloride Salt (CAS: 1126650-56-3) |

Positioning of this compound within Contemporary Chemical Research

The compound this compound has emerged as a molecule of interest at the intersection of azetidine chemistry and fluorine chemistry. Its structure, featuring a fluorine atom and a phenyl group on the same carbon of the azetidine ring, presents a unique stereoelectronic environment. This specific substitution pattern has positioned it as a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Rationale for Targeted Investigation of this Specific Fluorinated Azetidine Motif

The focused investigation into this compound stems from its potential to introduce a desirable combination of structural and physicochemical properties into larger molecules. The phenyl group provides a scaffold for further functionalization and can engage in various intermolecular interactions, while the fluorine atom can modulate the compound's metabolic stability and binding characteristics.

A notable example of its application is in the development of kinase inhibitors. In a 2022 study focused on the discovery of highly potent and selective inhibitors for bone morphogenetic protein receptor type 2 (BMPR2), a key player in various cellular processes, this compound was utilized as a key building block. acs.org Researchers synthesized a series of compounds where the 3-fluoro-3-phenylazetidinyl moiety was incorporated into a pyrimidine (B1678525) core. acs.org

The following table presents key chemical data for this compound hydrochloride, the common salt form of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C9H11ClFN | chembk.comchemsrc.com |

| Molecular Weight | 187.64 g/mol | chembk.comchemsrc.com |

| CAS Number | 1126650-56-3 | vulcanchem.com |

| Canonical SMILES | C1C(CN1)(C2=CC=CC=C2)F.Cl | |

| InChI Key | KKQIRJHHNBEYIN-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-3-phenylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQIRJHHNBEYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 3 Phenylazetidine and Advanced Analogues

Strategies for Four-Membered Ring Construction in Azetidine (B1206935) Synthesis

The formation of the strained azetidine ring requires specialized synthetic approaches that can overcome the energetic barrier to cyclization. These methods can be broadly categorized into cycloaddition reactions, where the ring is formed from two unsaturated components, and intramolecular cyclizations, where a linear precursor is closed to form the ring.

Cycloaddition Reactions in Azetidine Formation

Cycloaddition reactions represent a highly efficient and atom-economical approach to the azetidine skeleton, constructing the four-membered ring in a single step from two smaller components.

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgrsc.org This reaction involves the photoexcitation of an imine to an excited state, which then reacts with a ground-state alkene to form the four-membered ring. nih.govresearchgate.net The reaction can proceed through either a singlet or triplet excited state of the imine, which can influence the stereochemical outcome. researchgate.net

While intermolecular versions are common, intramolecular aza Paternò-Büchi reactions are also effective for creating complex, fused-bicyclic azetidine structures. rsc.orgnih.govacs.org A significant challenge in these reactions is the competing E/Z isomerization of the imine upon photoexcitation, which can be an unproductive relaxation pathway. rsc.orgnih.gov For this reason, many successful examples utilize cyclic imines or imine equivalents where this isomerization is suppressed. rsc.orgnih.govthieme-connect.com Recent advances have enabled the use of visible light and triplet energy transfer photocatalysts, expanding the scope to include acyclic oximes and unactivated alkenes. researchgate.netnih.gov

| Imine/Imine Equivalent | Alkene | Conditions | Product | Yield | Citation(s) |

| 3-Ethoxyisoindolone | Various Alkenes | UV light irradiation | Functionalized azetidines | High | researchgate.net |

| Quinoxalinones | Alkenes | UV light (triplet sensitization) | Fused azetidines | Not specified | researchgate.net |

| Acyclic Oximes | Alkenes | Visible light, Ir photocatalyst | Substituted azetidines | Not specified | nih.gov |

| Tethered Imine-Alkenes | (Intramolecular) | Visible light, photocatalyst | Tricyclic azetidines | High | acs.orgresearchgate.net |

Beyond photochemistry, formal [2+2] cycloadditions can be facilitated by metal catalysts or organocatalysts under milder conditions. These reactions often proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate, followed by ring closure. mdpi.com

Organocatalytic approaches have gained prominence for their ability to deliver enantioenriched azetidines. Chiral phosphines or bifunctional amine-thiourea catalysts, derived from cinchona alkaloids, can promote the formal [2+2] cycloaddition of ketimines with allenoates or other activated alkenes. mdpi.comacs.org These methods provide access to highly functionalized azetidines featuring a chiral quaternary carbon center with high yields and excellent enantioselectivities. mdpi.comacs.orgjst.go.jp

Metal-catalyzed cycloadditions also offer a powerful route to azetidines. researchgate.netdntb.gov.ua For example, copper(I) complexes have been used to catalyze the cycloaddition of imines and alkenes. researchgate.net These reactions expand the range of suitable substrates and provide alternative pathways for constructing the azetidine framework.

| Catalyst Type | Substrate 1 (Imine) | Substrate 2 (Alkene) | Key Features | Citation(s) |

| Organocatalyst (β-isocupridine) | Isatin-derived N-tert-butylsulfonyl ketimines | Allenoates | Access to enantioenriched spirooxindole-azetidines. | mdpi.com |

| Organocatalyst (Chiral Phosphine) | N-tosylketimines | Allenoates | Forms azetidines with chiral tetrasubstituted carbon centers in high ee. | acs.org |

| Metal Catalyst (Copper) | Imines | Alkenes | Enables cycloaddition under photochemical conditions with visible light. | researchgate.net |

| Metal Catalyst (Tantalum) | N-benzyl-2,2-dimethyl-pent-4-en-1-amine | (Intramolecular hydroaminoalkylation) | Forms substituted azetidines via a cyclization intermediate. | rsc.org |

Intramolecular Cyclization Approaches

Intramolecular cyclization is a classic and widely used strategy for forming cyclic compounds, including azetidines. This approach involves the formation of a C-N bond within a linear precursor that already contains the four atoms destined for the ring.

The most common method for azetidine synthesis involves the intramolecular nucleophilic substitution of a leaving group at the γ-position of an amine. acs.orgresearchgate.net The precursor is typically a γ-haloamine or a γ-amino alcohol that is activated in situ (e.g., as a sulfonate ester). acs.orgorganic-chemistry.org A base is often required to deprotonate the amine, enhancing its nucleophilicity for the subsequent ring-closing reaction.

This strategy has been successfully applied to the synthesis of 3-fluoroazetidines. One reported method involves the bromofluorination of N-(alkylidene or 1-arylmethylidene)-2-propenylamines to generate N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamine precursors. acs.orgnih.gov Subsequent treatment of these linear precursors with a reducing agent like sodium borohydride (B1222165) simultaneously reduces the imine and induces cyclization to afford the desired N-substituted 3-fluoroazetidines. acs.orgnih.gov Another approach involves the cyclization of γ-amino alcohols mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org

| Precursor | Reagents | Product | Yield | Citation(s) |

| N-(1-Arylmethylidene)-3-bromo-2-fluoropropylamines | NaBH₄, MeOH | N-Arylmethyl-3-fluoroazetidines | 61-70% | acs.orgnih.gov |

| γ-Amino alcohols | 1,1'-Carbonyldiimidazole (CDI) | Enantiopure cis-substituted azetidines | Not specified | acs.org |

| 2-Substituted-1,3-propanediols | Tf₂O; Primary Amine | 1,3-Disubstituted azetidines | 35% | u-tokyo.ac.jp |

| cis-3,4-Epoxy amines | La(OTf)₃ | 3-Hydroxyazetidines | High | frontiersin.org |

The Mannich reaction is a three-component condensation of an aldehyde, an amine, and a carbonyl compound (via its enol or enolate form) to produce a β-amino carbonyl compound. nih.gov This reaction is exceptionally useful in the context of azetidine synthesis as it can efficiently construct the linear γ-amino alcohol or γ-amino ketone precursors required for subsequent intramolecular cyclization. acs.org

By employing chiral catalysts, asymmetric Mannich reactions can set the stereochemistry of the linear precursor with high control. nih.govmdpi.com This stereochemistry is then transferred to the final azetidine product upon ring closure. For instance, a stereoselective Mannich reaction can produce a γ-amino alcohol, which can then be cyclized using reagents like 1,1'-carbonyldiimidazole (CDI) to yield enantiopure cis-substituted azetidines. acs.org This two-step sequence, combining a stereoselective Mannich reaction with a subsequent cyclization, provides a powerful and flexible route to structurally diverse and stereochemically defined azetidines.

| Reaction Type | Key Transformation | Subsequent Step | Resulting Product | Citation(s) |

| Stereoselective Mannich Reaction | Aldehyde + Amine + Ketone → γ-Amino Alcohol | Cyclization with CDI | Enantiopure cis-Azetidine | acs.org |

| Organocatalytic anti-Mannich Reaction | Aldehyde + Imine → anti-β-Amino Carbonyl | Not specified (precursor for cyclization) | anti-Mannich products in up to 99% ee | nih.gov |

| Asymmetric Decarboxylative Mannich Reaction | 2H-Azirines + β-Ketoacids → β-Amino Ketones | Not specified (precursor for cyclization) | Enantioenriched aziridines | mdpi.com |

Palladium(II)-Catalyzed C(sp³)–H Amination Strategies

The direct conversion of C(sp³)–H bonds into C–N bonds represents a powerful and efficient strategy for the synthesis of nitrogen-containing heterocycles like azetidines. Palladium(II)-catalyzed intramolecular amination has emerged as a robust method for this transformation. acs.orgorganic-chemistry.orgnih.gov This approach typically utilizes a directing group, such as picolinamide (B142947) (PA), to facilitate the cyclization of amine substrates. acs.orgorganic-chemistry.org

The process involves the activation of a γ-C(sp³)–H bond, leading to the formation of the four-membered azetidine ring. organic-chemistry.org These reactions are known for their efficiency, often requiring low catalyst loading and utilizing inexpensive reagents under convenient operating conditions. acs.orgnih.gov The selectivity of the C–H amination is predictable, allowing for the targeted synthesis of specific azetidine derivatives. acs.org Research has demonstrated the transformation of γ-C(sp³)–H bonds into C–N bonds through a proposed Pd(II)/Pd(IV) catalytic cycle, which can yield azetidines with high diastereoselectivity. organic-chemistry.org This methodology has also been applied to the synthesis of polycyclic azetidines from aliphatic amines. acs.org

A notable advantage of this strategy is its ability to functionalize unactivated C–H bonds, which are typically unreactive. acs.orgorganic-chemistry.org The choice of directing group is crucial, with some research focusing on the development of easily removable auxiliaries to enhance the synthetic utility of the method. organic-chemistry.org

Ring Contraction Methods for Azetidine Scaffolds

Ring contraction of larger nitrogen-containing heterocycles provides an alternative pathway to the azetidine core. rsc.org A notable example is the synthesis of α-carbonylated N-sulfonylazetidines through a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This method is efficient and scalable, accommodating a variety of nucleophiles such as alcohols, phenols, and anilines. organic-chemistry.org

The reaction is typically facilitated by a base like potassium carbonate and proceeds via nucleophilic attack on the carbonyl group, followed by an intramolecular SN2 displacement of the bromide by the nitrogen anion to form the contracted azetidine ring. rsc.org The stereochemical outcome of the reaction can be influenced by the stereochemistry of the starting α-bromo pyrrolidinone, with different diastereomers exhibiting different reaction rates. organic-chemistry.org

Strain-Release Approaches from Highly Strained Precursors

The high ring strain of certain bicyclic and tricyclic molecules can be harnessed as a thermodynamic driving force for the synthesis of less strained structures, including azetidines. researchgate.net This "strain-release" strategy offers a powerful means to construct functionalized azetidine rings.

Exploitation of Azabicyclo[1.1.0]butanes (ABBs)

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of 1,3-disubstituted azetidines. organic-chemistry.orgresearchgate.net The central C–N bond of the ABB skeleton is susceptible to cleavage, which relieves the inherent ring strain and allows for the introduction of various functional groups. organic-chemistry.orgbris.ac.uk

Several methods have been developed to exploit the reactivity of ABBs. One approach involves the direct alkylation of ABBs with organometallic reagents in the presence of a copper catalyst, which rapidly yields bis-functionalized azetidines. researchgate.netnih.gov This method is compatible with a range of organometallic reagents, allowing for the installation of alkyl, allyl, vinyl, and benzyl (B1604629) groups. nih.gov Another strategy involves the generation of azabicyclo[1.1.0]butyl lithium, which can be trapped with boronic esters, followed by N-protonation and a 1,2-migration to afford functionalized azetidines. organic-chemistry.org

Furthermore, dual copper/photoredox catalysis has been employed for the multicomponent allylation of ABBs, providing access to azetidines containing C3 quaternary centers. rsc.org The strain-release concept has also been applied in the development of visible-light-driven methods to access densely functionalized azetidines through a radical strain-release (RSR) photocatalysis process involving ABBs. chemrxiv.org

| Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Direct Alkylation | Organometal reagents, Cu(OTf)₂ | Bis-functionalized azetidines | nih.gov |

| Modular Construction | Azabicyclo[1.1.0]butyl lithium, Boronic esters | Functionalized N-H azetidines | organic-chemistry.org |

| Dual Catalysis Allylation | Dual copper/photoredox catalysis | C3 Quaternary center-containing azetidines | rsc.org |

| Radical Strain-Release | Visible-light photocatalysis | Densely functionalized azetidines | chemrxiv.org |

| Spirocyclization | Electrophile-induced desilylation | Azetidine-containing spirocycles | researchgate.netnih.gov |

Ring Opening of Aziridine (B145994) Derivatives

The ring expansion of three-membered aziridine rings offers a direct route to four-membered azetidines. nih.govacs.orgnih.gov One strategy involves a one-carbon ring expansion, which can be achieved through various chemical transformations. For instance, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, often under microwave irradiation, can produce 1-arenesulfonylazetidines. organic-chemistry.org

Biocatalysis has also been harnessed for this transformation. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govacs.orgnih.gov This enzymatic approach can exert high stereocontrol over the reaction, leading to enantioenriched azetidine products. nih.govnih.gov

Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines with alcohols can also lead to the formation of functionalized products, although this is more commonly associated with the formation of linear amino ethers rather than ring expansion to azetidines. iitk.ac.in The increased ring strain of aziridines compared to azetidines makes them more susceptible to nucleophilic ring-opening reactions. rsc.orgiitk.ac.in

Advanced Fluorination Strategies for Azetidine Architectures

The introduction of fluorine into the azetidine ring can significantly modulate the physicochemical and pharmacological properties of the molecule. beilstein-journals.org Direct fluorination methods are of particular interest as they can potentially shorten synthetic sequences.

Direct Introduction of the Fluorine Atom at the 3-Position

The direct installation of a fluorine atom at the 3-position of an azetidine ring is a key transformation for accessing compounds like 3-fluoro-3-phenylazetidine. This can be achieved through nucleophilic or electrophilic fluorination strategies.

Nucleophilic fluorination often involves the ring-opening of activated precursors. For example, the ring-opening of aziridines with a fluoride (B91410) source can provide access to β-fluoroamines, which are precursors to fluorinated azetidines. rsc.org Olah's reagent (a mixture of pyridine (B92270) and hydrogen fluoride) has been used for the ring-opening hydrofluorination of azetidines, demonstrating a method for direct fluorination. rsc.org The regioselectivity of nucleophilic fluorination can be influenced by the use of hydrogen bonding catalysts, which can modulate the charge density of the fluoride nucleophile. acs.orgnih.gov

Electrophilic fluorination strategies have also been explored. For instance, electrophilic fluorocyclization using reagents like Selectfluor can be a powerful tool for synthesizing stereoselectively fluorinated N-heterocycles. beilstein-journals.org While not a direct fluorination of a pre-existing azetidine ring in all cases, these methods construct the fluorinated ring system in a controlled manner.

| Fluorination Strategy | Key Reagents/Method | Description | Reference |

|---|---|---|---|

| Nucleophilic Ring-Opening | Olah's reagent (Pyridine/HF) | Ring-opening hydrofluorination of azetidines. | rsc.org |

| Catalyst-Controlled Nucleophilic Fluorination | Hydrogen bonding catalysts | Influences regioselectivity of fluorination on aziridinium (B1262131) salts. | acs.orgnih.gov |

| Electrophilic Fluorocyclization | Selectfluor | Diastereoselective synthesis of fluorinated N-heterocycles. | beilstein-journals.org |

Use of Electrophilic Fluorinating Reagents

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org This approach is a cornerstone for creating carbon-fluorine bonds. For the synthesis of 3-fluoroazetidines, this typically involves generating a carbanion or enolate equivalent at the C3 position of an azetidine ring or a suitable acyclic precursor, which is then trapped by an electrophilic fluorinating agent.

A range of modern electrophilic fluorinating agents, often characterized by a nitrogen-fluorine (N-F) bond, have been developed for their stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgresearchgate.net Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed. wikipedia.orgresearchgate.net For instance, a patented method describes the synthesis of 3-fluoroazetidine (B1273558) derivatives where the fluorination step is achieved using NFSI in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C). google.com Another strategy involves the fluorination of β-lactams (azetidin-2-ones) with subsequent reduction to the desired azetidine. arkat-usa.org The choice of reagent and reaction conditions is critical to achieving high yields and minimizing side reactions.

Table 1: Electrophilic Fluorinating Reagents in Azetidine Synthesis

| Reagent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | LiHMDS, THF, -78 °C | google.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fe(III)/NaBH₄, CH₃CN/H₂O | nih.gov |

Hydrofluorination Reactions

Hydrofluorination constitutes the addition of hydrogen fluoride (HF) across a carbon-carbon double bond. In the context of azetidine synthesis, this method can be applied to an unsaturated precursor, such as an alkenyl amine or a vinyl azetidine derivative. The regioselectivity of the HF addition is a key consideration, governed by the electronic properties of the substituents on the double bond.

Direct hydrofluorination can be challenging due to the corrosive and hazardous nature of HF. nih.gov Consequently, various reagents and catalytic systems have been developed to handle HF more safely or generate it in situ. Superacid systems like HF/SbF₅ have been used for the hydrofluorination of unsaturated amines. acs.org More recently, transition metal-catalyzed hydrofluorinations have gained prominence. Gold(I) catalysts, for example, can activate alkynes towards nucleophilic attack by a fluoride source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), enabling the formation of fluorovinyl species which can be further transformed. nih.govd-nb.info This catalytic approach offers a milder alternative to traditional methods. d-nb.info An iron-mediated free radical hydrofluorination of unactivated alkenes using Selectfluor as the fluorine source and sodium borohydride as a reductant provides an effective method for Markovnikov-selective hydrofluorination under mild conditions. nih.gov

Synthesis via Fluorine-Containing Building Blocks

An alternative and powerful strategy for constructing 3-fluoroazetidines involves the use of fluorine-containing building blocks. nih.govd-nb.info This approach builds the heterocyclic ring from a precursor that already possesses the C-F bond, thereby avoiding potentially harsh fluorination conditions on a more complex molecule.

A notable example begins with the bromofluorination of N-alkenylimines. Specifically, N-(alkylidene or 1-arylmethylidene)-2-propenylamines can be treated with N-bromosuccinimide (NBS) and a fluoride source like triethylamine trihydrofluoride to yield N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines. arkat-usa.orgnih.gov These intermediates are excellent precursors for 3-fluoroazetidines; subsequent reduction of the imine and intramolecular cyclization via nucleophilic substitution of the bromine by the newly formed amine furnishes the desired 3-fluoroazetidine ring system. arkat-usa.orgnih.gov This methodology has been successfully applied to the synthesis of 3-fluoro-3-methylazetidine (B2432997) and can be adapted for the 3-phenyl analogue. arkat-usa.org

Table 2: Building Block Approach to 3-Fluoroazetidines

| Starting Material | Key Steps | Product | Reference |

|---|---|---|---|

| N-(1-Arylmethylidene)-2-propenylamines | 1. Bromofluorination (NBS, Et₃N·3HF) 2. Reduction and Cyclization | 3-Aryl-3-fluoroazetidines | nih.gov |

Stereoselective Synthesis of this compound and Derivatives

Controlling the stereochemistry during the synthesis of azetidines is a significant challenge, particularly given the inherent strain of the four-membered ring. uni-muenchen.de For derivatives of this compound that contain additional stereocenters, achieving high levels of enantioselectivity and diastereoselectivity is crucial for their application in fields like medicinal chemistry.

Enantioselective Methodologies for Chiral Azetidines

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. While this compound itself is achiral, its derivatives with substituents at other positions (e.g., C2 or C4) are chiral. Methodologies to access these enantioenriched compounds often rely on asymmetric catalysis. snnu.edu.cn

Modern catalytic methods, including those using chiral transition metal complexes or organocatalysts, are employed to create stereocenters with high fidelity. mdpi.comnih.gov For example, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used to synthesize enantioenriched 3-substituted tetrahydropyridines, a strategy that could be conceptually extended to azetidine precursors. snnu.edu.cn Catalytic asymmetric Mannich reactions of fluorinated nucleophiles provide another efficient route to chiral fluorinated amino compounds. mdpi.com The development of catalytic, enantioselective strategies for preparing homoallylic alcohols bearing a stereogenic carbon bound to both a fluorine atom and a trifluoromethyl group highlights the advanced state of asymmetric fluorination chemistry. nih.gov

Diastereoselective Control in Ring Formation

When a molecule contains two or more stereocenters, diastereomers can exist. Diastereoselective synthesis seeks to control the relative configuration of these centers. In the synthesis of substituted 3-fluoroazetidines, diastereoselectivity can be crucial during the ring-formation step or in a reaction that introduces a new stereocenter to an existing chiral ring.

For instance, in the synthesis of 3-fluoroazetidines from bromofluorinated precursors, the relative stereochemistry of the bromine and fluorine atoms can influence the stereochemical outcome of the final product. nih.gov Diastereoselective approaches for synthesizing functionalized azetidines have been developed that establish control through various reaction conditions. uni-muenchen.de Furthermore, organocatalyzed methods have been devised for the asymmetric Mannich reaction of 3-fluorooxindoles, generating two vicinal stereocenters with high diastereoselectivity. mdpi.com Such strategies are vital for building complex, stereochemically-defined molecules. nih.govcas.cn

Application of Chiral Auxiliaries and Catalysts

The predictable control of stereochemistry is often achieved through the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have proven effective in controlling the stereoselectivity of various reactions, including those that could be used to build substituted azetidine frameworks. sigmaaldrich.comresearchgate.net

Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. nih.gov A wide array of chiral ligands, such as bisphosphines and phosphoramidites, are used to create chiral metal complexes for catalysis. mdpi.com Similarly, chiral organocatalysts, like those derived from cinchona alkaloids or proline, can promote highly enantio- and diastereoselective transformations under mild conditions. mdpi.comnih.gov The choice between a chiral auxiliary and a catalytic approach depends on the specific reaction, substrate scope, and desired scalability. researchgate.net

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| N-Fluorobenzenesulfonimide | |

| Lithium bis(trimethylsilyl)amide | |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |

| N-Fluoro-o-benzenedisulfonimide | |

| Triethylamine trihydrofluoride | |

| N-Bromosuccinimide | |

| N-(Alkylidene or 1-arylmethylidene)-2-propenylamine | |

| N-(Alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamine | |

| 3-Fluoro-3-methylazetidine |

Synthetic Transformations of Pre-formed this compound Ring Systems

The nitrogen atom of the azetidine ring provides a convenient handle for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

N-Arylation:

N-arylation of azetidines, including this compound, is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for this transformation, utilizing palladium catalysts with specialized phosphine (B1218219) ligands to couple the azetidine nitrogen with aryl halides or triflates. researchgate.netorganic-chemistry.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and often milder approach. organic-chemistry.org These reactions are versatile, allowing for the introduction of various substituted and unsubstituted aryl and heteroaryl groups. researchgate.netorganic-chemistry.org For instance, the coupling of 3-phenylazetidine (B587272) with aryl bromides has been successfully demonstrated using a palladium catalyst. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.org

N-Alkylation:

N-alkylation of the this compound core can be accomplished through various methods. Direct alkylation with alkyl halides is a straightforward approach, though it can sometimes be complicated by over-alkylation or competing elimination reactions. Reductive amination offers a milder alternative, where the azetidine is reacted with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product. This method is particularly useful for introducing a diverse range of alkyl groups. researchgate.net Intramolecular N-alkylation has also been employed in the synthesis of bicyclic azetidine derivatives. researchgate.net

Table 1: Examples of N-Functionalization Reactions of Azetidines

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3-Phenylazetidine | Aryl bromide, Pd catalyst, ligand | N-Aryl-3-phenylazetidine | Buchwald-Hartwig Amination researchgate.net |

| Azetidine | Aryl iodide, CuI, diamine ligand | N-Arylazetidine | Ullmann Condensation organic-chemistry.org |

| Azetidine | Aldehyde/Ketone, Reducing Agent | N-Alkylazetidine | Reductive Amination researchgate.net |

Functionalization of the carbon framework of the azetidine ring allows for the introduction of additional substituents, leading to a wider array of structurally diverse analogues.

The deprotonation of the carbon atoms adjacent to the ring nitrogen (α-position) to form a lithiated intermediate, followed by quenching with an electrophile, is a powerful tool for C-C bond formation. uni-muenchen.de The regioselectivity of the lithiation can be influenced by the N-substituent and the reaction conditions. hw.ac.uk For N-Boc protected 2-phenylazetidines, lithiation at the benzylic position is observed. hw.ac.uk The resulting organolithium species can then react with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and carbon dioxide, to introduce new carbon-based functional groups. uni-muenchen.deox.ac.uk The stereochemical outcome of the electrophile trapping can be influenced by the nature of the electrophile and the reaction conditions. ox.ac.uk

Table 2: Alpha-Lithiation and Electrophile Trapping of Azetidines

| Azetidine Derivative | Base | Electrophile | Product |

|---|---|---|---|

| N-Thiopivaloylazetidin-3-ol | s-BuLi | Alkyl halide | 2-Alkyl-3-hydroxyazetidine ox.ac.uk |

| N-Boc-2-phenylazetidine | n-BuLi | D2O | N-Boc-2-deuterio-2-phenylazetidine hw.ac.uk |

| N-Boc-2-phenylazetidine | n-BuLi | MeI | N-Boc-2-methyl-2-phenylazetidine hw.ac.uk |

Radical-based transformations offer complementary methods for the functionalization of the azetidine core. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. While specific examples for this compound are not extensively detailed in the provided context, general principles of radical functionalization can be applied. For instance, radical addition reactions to activated azetidines or the generation of a radical on the azetidine ring followed by trapping with a suitable radical acceptor could be viable strategies. The use of photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions and could be applicable for the functionalization of the azetidine scaffold.

Reactivity and Mechanistic Studies of 3 Fluoro 3 Phenylazetidine Ring Systems

The Role of Ring Strain in Azetidine (B1206935) Reactivity

The chemistry of azetidines is largely dictated by the considerable ring strain inherent to the four-membered heterocyclic structure. rsc.orgrsc.orgresearchwithrutgers.com This strain, which arises from bond angle distortion and torsional strain, makes the ring susceptible to cleavage reactions that relieve this energetic penalty. beilstein-journals.orgnih.gov While azetidines are significantly more stable and easier to handle than their three-membered counterparts, aziridines, their reactivity is markedly higher than that of five-membered pyrrolidines. rsc.org This intermediate stability allows for the selective activation and functionalization of the azetidine core under appropriate reaction conditions, making it a versatile building block in organic synthesis. rsc.orgbeilstein-journals.org The release of this pre-installed strain energy is a primary thermodynamic driving force for many of the reactions that azetidine derivatives undergo. beilstein-journals.orgnih.gov

Quantification and Theoretical Understanding of Strain Energy

The reactivity of cyclic compounds is intrinsically linked to their strain energy. For azetidines, this value represents a balance between the angle strain of a non-ideal four-membered ring and the torsional strain from eclipsing interactions. Theoretical calculations, often employing Density Functional Theory (DFT), and experimental thermochemical data have been used to quantify the strain energy of these systems. The conventional strain energy (CSE) of the parent azetidine is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) and the relatively strain-free pyrrolidine (B122466), which rationalizes their relative reactivities.

| Compound | Ring Size | Heteroatom | Strain Energy (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | None | 27.5 umass.edu |

| Aziridine | 3 | Nitrogen | 27.7 rsc.org |

| Cyclobutane | 4 | None | 26.3 umass.edu |

| Azetidine | 4 | Nitrogen | 25.4 rsc.org |

| Pyrrolidine | 5 | Nitrogen | 5.4 rsc.org |

This table presents a comparison of the strain energies for azetidine and related small-ring cycloalkanes and heterocycles.

Influence of Fluorine and Phenyl Substituents on Ring Stability and Reactivity

The stability and reactivity of the azetidine ring in 3-fluoro-3-phenylazetidine are significantly modulated by the geminal substituents at the C3 position.

Fluorine Substituent: The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect. This effect can polarize the C-F bond and influence the electron density throughout the ring. Computational studies on analogous strained heterocycles, such as fluoroaziridines, have shown that fluorine substitution can dramatically increase the rate of nucleophilic ring-opening by several orders of magnitude. nih.govresearchgate.net This profound effect is attributed to factors including the stabilization of the transition state and the increased electrophilicity of the ring carbons. nih.gov

Phenyl Substituent: The phenyl group introduces both steric bulk and electronic effects. Sterically, it can hinder the approach of reagents to certain faces of the molecule, thereby influencing the stereoselectivity of reactions. Electronically, the phenyl ring can stabilize adjacent positive charge through resonance, which can be a critical factor in reaction mechanisms that involve carbocationic intermediates or transition states. However, in some contexts, N-phenyl substitution on azetidines has been shown to decrease stability compared to N-pyridyl analogues, suggesting a complex interplay of electronic factors. nih.gov

The combination of a fluorine atom and a phenyl group at the same carbon atom creates a quaternary center with unique properties. The opposing electronic effects—inductive withdrawal by fluorine and potential resonance stabilization by the phenyl group—create a complex electronic environment that dictates the regioselectivity and rate of ring-opening reactions.

Ring-Opening Reactions of this compound Derivatives

The strain energy of the azetidine ring provides a strong thermodynamic incentive for ring-opening reactions. These transformations are a primary pathway for the functionalization of azetidines and can be initiated by nucleophiles, Lewis acids, or radical species.

Nucleophilic Ring Opening: Scope and Selectivity

Nucleophilic ring-opening is one of the most common and synthetically useful reactions of azetidines. The reaction typically requires activation of the azetidine nitrogen to convert it into a better leaving group. This is often achieved through protonation under acidic conditions or by quaternization (e.g., N-alkylation or N-acylation) to form a reactive azetidinium ion. nih.govorganic-chemistry.orgnih.govbohrium.com

The regioselectivity of the nucleophilic attack is a key consideration. In unsymmetrically substituted azetidinium ions, the nucleophile can attack either the C2 or C4 carbon. The outcome is governed by a combination of steric and electronic factors. bohrium.commagtech.com.cn

Electronic Effects: Electron-withdrawing groups or substituents that can stabilize a positive charge (like a phenyl group) at the C2 position often direct the nucleophilic attack to that carbon. magtech.com.cn

Steric Effects: Bulky substituents tend to direct the nucleophile to the less sterically hindered carbon atom. magtech.com.cn

For a 3,3-disubstituted azetidine, the nucleophilic attack will occur at either C2 or C4. The electronic influence of the C3 substituents is transmitted through the sigma framework, affecting the relative electrophilicity of the C2 and C4 positions. Studies on various azetidinium salts have shown that nucleophiles such as halides, azides, amines, and alkoxides can effectively open the ring. organic-chemistry.orgresearchgate.net In the case of this compound, the regioselectivity of nucleophilic attack would be a sensitive function of the nucleophile's nature and the specific N-substituent on the azetidine ring.

| Azetidine Substrate | Activating Agent | Nucleophile | Key Outcome |

|---|---|---|---|

| 2-Aryl-N-tosylazetidine | - | Arenes / Heteroarenes | Regioselective SN2-type opening to give 3,3-diarylpropylamines. acs.orgbiu.ac.il |

| 2-(o-Tolyl)azetidinium salt | N-Quaternization | Bu4NF (Fluoride) | Site-selective opening at the more substituted C2 position. nih.gov |

| N-Alkyl azetidinium ions | N-Alkylation (MeOTf) | Azide, Benzylamine, Acetate | Regioselectivity depends on substitution pattern; attack often at C4 if unsubstituted. organic-chemistry.orgresearchgate.netdntb.gov.ua |

| Generic Azetidine | Acid Protonation | Intramolecular Amide | Acid-mediated intramolecular decomposition via ring-opening. nih.gov |

This table provides examples of nucleophilic ring-opening reactions on various azetidine scaffolds.

Lewis Acid-Catalyzed Ring-Opening Transformations

Lewis acids serve as effective catalysts for activating the azetidine ring towards nucleophilic attack without the need for pre-forming a stable azetidinium salt. iitk.ac.innih.gov The Lewis acid coordinates to the nitrogen atom's lone pair, increasing the electrophilicity of the ring carbons and facilitating C-N bond cleavage. acs.org

A variety of Lewis acids, including those based on copper, zinc, and ytterbium, have been successfully employed. acs.orgiitk.ac.in Lanthanide triflates, such as La(OTf)₃ and Eu(OTf)₃, are particularly noteworthy for their ability to promote regioselective ring-opening of strained heterocycles, even in the presence of basic functional groups that might quench other acids. nih.govfrontiersin.orgwikipedia.org These reactions often proceed via a stereospecific SN2-type pathway. For example, the Yb(OTf)₃-catalyzed ring-opening of N-tosylazetidines with electron-rich arenes provides a direct route to 3,3-diarylpropylamines. acs.org Similarly, Cu(OTf)₂ has been used to mediate the highly regioselective ring-opening of 2-aryl-N-tosylazetidines with various alcohols. iitk.ac.in

| Lewis Acid | Azetidine Substrate | Nucleophile | Product Type |

|---|---|---|---|

| Yb(OTf)₃ | 2-Aryl-N-tosylazetidine | Electron-rich arenes | 3,3-Diarylpropylamines acs.org |

| Cu(OTf)₂ | (S)-2-Phenyl-N-tosylazetidine | Alcohols (MeOH, BnOH, etc.) | 1,3-Amino ethers iitk.ac.in |

| BF₃·OEt₂ | (S)-2-Phenyl-N-tosylazetidine | Methanol | 1,3-Amino ether iitk.ac.in |

| La(OTf)₃ | cis-3,4-Epoxy amines | Intramolecular Amine | Azetidines (via epoxide opening) nih.govfrontiersin.org |

This table summarizes selected Lewis acid-catalyzed ring-opening reactions of activated azetidines.

Radical-Mediated Ring-Opening Processes

While ionic ring-opening pathways are well-established for azetidines, radical-mediated processes represent an emerging and powerful strategy for their functionalization. These reactions typically involve the generation of a radical species that interacts with the strained ring, leading to its cleavage. A prominent example of this strategy is the strain-release difunctionalization of azabicyclo[1.1.0]butanes (ABBs), which are highly strained precursors to azetidines. acs.orgacs.org

In these reactions, a radical (e.g., a pentafluorosulfanyl radical, F₅S•) adds to the ABB, causing the cleavage of the central C-N bond to form a ring-opened alkyl radical intermediate. acs.orgnih.gov This intermediate can then be trapped to afford a functionalized azetidine. Radical trapping experiments have confirmed the presence of these radical intermediates. acs.org Although less common for monocyclic azetidines themselves, analogous processes can be envisioned. For instance, titanocene-catalyzed radical-radical ring-opening has been demonstrated for N-acylated aziridines, a process involving electron transfer to the strained ring to initiate cleavage, which could potentially be extended to azetidine systems. mdpi.com The development of radical-mediated ring-opening reactions for compounds like this compound would open new avenues for constructing complex molecular architectures.

Mechanistic Elucidation of Reactions Involving this compound

The understanding of reaction mechanisms is fundamental to controlling and optimizing chemical transformations. For a molecule like this compound, with its strained four-membered ring and stereogenic center, a thorough mechanistic investigation would be crucial for predicting its behavior in various chemical environments.

Experimental Probing of Reaction Pathways (e.g., Kinetic Isotope Effects, Intermediate Trapping)

Experimental techniques are the cornerstone of mechanistic elucidation. Kinetic Isotope Effect (KIE) studies, for instance, involve the substitution of an atom with its heavier isotope to determine if the bond to that atom is broken in the rate-determining step of a reaction. While no KIE studies have been reported specifically for this compound, such experiments would be invaluable in understanding its reaction kinetics.

Intermediate trapping is another powerful technique used to identify transient species formed during a reaction. By introducing a trapping agent that can react with and stabilize a fleeting intermediate, its structure and role in the reaction pathway can be inferred.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

| Reaction Type | Isotopic Substitution | kH/kD | Implication |

| Nucleophilic Substitution | C-H bond adjacent to the ring | 1.0 - 1.2 | C-H bond not broken in the rate-determining step |

| Elimination | C-H bond beta to a leaving group | > 2.0 | C-H bond cleavage is part of the rate-determining step |

This table is illustrative and does not represent actual experimental data.

Photoinduced Reaction Mechanisms

Photoinduced reactions of azetidine derivatives, such as the aza Paternò–Büchi reaction, are known to proceed via excited state intermediates. researchgate.netrsc.orgnih.govnih.gov These reactions involve the [2+2] cycloaddition of an imine and an alkene to form an azetidine ring. While not directly involving the reactivity of a pre-formed this compound, understanding the mechanisms of its formation through photochemical means would be relevant.

Computational studies have been employed to understand the photoinduced cycloreversion of azetidine derivatives, suggesting that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle. mdpi.com Such investigations into the excited-state behavior of this compound could reveal novel reaction pathways and synthetic applications.

Advanced Spectroscopic and Computational Characterization of 3 Fluoro 3 Phenylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-Fluoro-3-phenylazetidine, providing detailed information about its molecular structure, conformation, and dynamics.

Multi-Nuclear NMR for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the unambiguous structural assignment of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the azetidine (B1206935) ring. The phenyl protons would typically appear as multiplets in the downfield region (approx. 7.2-7.5 ppm). The non-equivalent methylene (B1212753) (CH₂) protons on the azetidine ring would likely present as complex multiplets due to geminal coupling with each other and vicinal coupling to the fluorine atom. The N-H proton, if not exchanged with a deuterated solvent, would appear as a broader signal.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The phenyl group would show signals in the aromatic region (~120-140 ppm). The key signal would be the quaternary carbon at position 3, which is directly bonded to both the fluorine atom and the phenyl group. This carbon's chemical shift would be significantly influenced by the fluorine atom, appearing at a characteristic downfield position. The two methylene carbons of the azetidine ring would appear in the aliphatic region.

¹⁹F NMR: As a monofluorinated compound, the ¹⁹F NMR spectrum is relatively simple yet highly informative, showing a single resonance. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. biophysics.org Crucially, this signal would be split into a multiplet due to coupling with the adjacent protons on the azetidine ring, providing valuable connectivity information. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for resolving individual fluorine-containing functional groups.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~ 7.5 - 7.2 | m | - | Phenyl Protons |

| ¹H | ~ 4.5 - 4.0 | m | JHF, JHH | Azetidine CH₂ |

| ¹H | Variable | br s | - | N-H |

| ¹³C | ~ 140 - 120 | - | JCF | Phenyl Carbons |

| ¹³C | ~ 90 - 70 | d | ¹JCF (~180-250 Hz) | C3 (C-F) |

| ¹³C | ~ 60 - 50 | d | ²JCF (~20-30 Hz) | C2, C4 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from analogous structures. Exact values require experimental determination.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

Two-dimensional (2D) NMR techniques are critical for confirming assignments and exploring the three-dimensional structure of this compound.

Applications in Molecular Recognition Studies

The presence of the fluorine atom makes this compound a valuable tool for molecular recognition studies using ¹⁹F NMR. biophysics.org Because fluorine is virtually absent in biological systems, the ¹⁹F NMR signal provides a clear and interference-free window to observe molecular interactions. When this compound binds to a target molecule, such as a protein or enzyme, changes in the local environment of the fluorine atom can lead to shifts in its resonance, changes in relaxation times, or alterations in signal intensity. This makes the compound a potential fragment for fragment-based drug discovery or a probe for studying binding events and protein dynamics. biophysics.org

Mass Spectrometry (MS) for Structure Confirmation and Mechanistic Insights

Mass spectrometry is a key technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. The predicted monoisotopic mass for the neutral molecule (C₉H₁₀FN) is 151.07973 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 151. The fragmentation of related phenylazetidine structures suggests several likely pathways. libretexts.orgnist.gov A primary fragmentation mechanism for amines is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu This could lead to the opening of the azetidine ring. Another prominent fragmentation would involve the loss of the phenyl group or parts of the azetidine ring, giving rise to characteristic fragment ions. The stable aromatic ring would likely result in a strong peak for the phenyl cation or related fragments. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Ion | Potential Origin |

|---|---|---|

| 151 | [C₉H₁₀FN]⁺ | Molecular Ion (M⁺) |

| 150 | [C₉H₉FN]⁺ | Loss of H• (M-1) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table represents predicted fragmentation patterns based on the structure and general MS principles. libretexts.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Bonding Characteristics

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum would display several characteristic absorption bands. Aromatic C-H stretching vibrations from the phenyl group would be observed above 3000 cm⁻¹. Aliphatic C-H stretching from the azetidine ring's CH₂ groups would appear just below 3000 cm⁻¹. A moderate to weak absorption corresponding to the C-N stretching of the azetidine ring is also expected. A key feature would be a strong absorption band in the region of 1100-1000 cm⁻¹, which is characteristic of the C-F stretching vibration. If the spectrum is taken under conditions where the secondary amine (N-H) is present, a characteristic N-H stretching band would appear in the region of 3500-3300 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Azetidine CH₂) |

| ~ 1600, 1450 | C=C Stretch | Aromatic Ring |

| ~ 1200 | C-N Stretch | Amine |

X-ray Crystallography for Definitive Solid-State Structural Analysis

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com

Should a suitable single crystal of this compound be grown and analyzed, this technique would provide unambiguous data on bond lengths, bond angles, and torsion angles. mdpi.com It would reveal the puckering of the four-membered azetidine ring, a key conformational feature of such systems. Furthermore, it would define the exact orientation of the phenyl group relative to the azetidine ring and show how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding involving the N-H group.

Computational Chemistry and Theoretical Studies

Computational chemistry provides indispensable tools for understanding the molecular properties of compounds like this compound at an atomic level. These methods allow for the exploration of characteristics that can be difficult or impossible to measure experimentally.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the behavior of this compound. These first-principles approaches solve the electronic Schrödinger equation to provide detailed information about the molecule's structure, energy, and properties.

The electronic structure dictates the fundamental chemical and physical properties of a molecule. DFT calculations are routinely employed to analyze the distribution of electrons within this compound. Key aspects of this analysis include the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity.

For this compound, the electron-withdrawing nature of the fluorine atom and the aromatic phenyl ring significantly influences the electron density across the azetidine ring. nih.govrsc.org Calculations would likely show a polarization of the C-F bond and a delocalization of electron density into the phenyl system. An analysis of the electrostatic potential map would reveal electron-rich and electron-poor regions, highlighting sites susceptible to nucleophilic or electrophilic attack.

Illustrative Data: Calculated Electronic Properties

| Property | Illustrative Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.8 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.1 Debye | B3LYP/6-311+G(d,p) |

Note: The data in this table is hypothetical and serves to illustrate the typical output of quantum chemical calculations.

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of novel compounds. DFT methods can accurately calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netnih.gov

For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These predictions are invaluable for assigning signals in experimental spectra and confirming the compound's structure. Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The characteristic frequencies, such as the C-F stretch and N-H bend, can be identified and compared with experimental data.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 (C-F) | 95.2 |

| C2/C4 | 55.8 |

| Phenyl C1 (ipso) | 140.1 |

| Phenyl C2/C6 (ortho) | 125.5 |

| Phenyl C3/C5 (meta) | 129.3 |

| Phenyl C4 (para) | 128.7 |

Note: The data in this table is hypothetical, based on typical values for similar structures, and illustrates the output of DFT-based NMR prediction.

The four-membered azetidine ring is not planar and undergoes a puckering motion. The substituents at the C3 position significantly influence the ring's preferred conformation. In this compound, the interplay between the steric bulk of the phenyl group and the stereoelectronic effects of the fluorine atom dictates the conformational landscape. nih.gov

Computational studies, through techniques like potential energy surface (PES) scanning, can identify the stable conformers and the transition states connecting them. For this molecule, two primary puckered conformers are expected, differing in the axial or equatorial-like positioning of the fluorine and phenyl groups relative to the ring. The fluorine atom may exhibit a gauche effect, influencing the torsional angles within the ring. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers to interconversion, providing insight into the molecule's flexibility and the populations of different conformers at room temperature.

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and interactions in a simulated environment, such as in a solvent like water or chloroform.

For this compound, MD simulations could be used to:

Explore Conformational Dynamics: Observe the puckering motion of the azetidine ring and the rotation of the phenyl group in real-time, confirming the conformational preferences predicted by static quantum calculations.

Analyze Solvation Effects: Study how solvent molecules arrange around the solute and how hydrogen bonding (e.g., with the azetidine nitrogen) influences the molecule's structure and dynamics.

Calculate Thermodynamic Properties: Determine properties such as free energy differences between conformers by sampling a large ensemble of molecular configurations.

Computational methods are instrumental in predicting the chemical reactivity of molecules. The significant ring strain of the azetidine ring (approx. 25.4 kcal/mol) is a key driver of its reactivity. rsc.org Theoretical studies can elucidate how the fluorine and phenyl substituents modulate this inherent reactivity.

By modeling reaction pathways, computational chemistry can predict the energetics of various transformations, such as ring-opening reactions, which are characteristic of strained azetidines. nih.govresearchgate.net DFT can be used to locate the transition state structures for these reactions and calculate the activation energies, providing a quantitative measure of reaction rates. Furthermore, frontier molecular orbital analysis and Fukui functions can be used to predict the regioselectivity and stereoselectivity of reactions, identifying which atoms are most susceptible to nucleophilic or electrophilic attack. This predictive power is crucial for designing new synthetic routes and understanding reaction mechanisms. nih.govmit.edu

In Silico Screening and Molecular Docking for Design Principles

Computational techniques such as in silico screening and molecular docking are pivotal in modern medicinal chemistry for accelerating the drug discovery process. These methods provide critical insights into the interactions between small molecules and biological targets, thereby guiding the rational design of new, more potent, and selective therapeutic agents. For a scaffold such as this compound, these computational approaches are instrumental in exploring its potential as a core structure for drug candidates by predicting binding affinities, identifying key structural interactions, and establishing robust structure-activity relationships (SAR).

In Silico Screening

In silico, or virtual, screening involves the computational screening of large libraries of chemical compounds against a specific biological target. This process helps to identify "hit" compounds that are most likely to bind to the target protein, which can then be prioritized for further experimental testing. For a novel scaffold like this compound, a virtual library of derivatives can be generated by computationally adding various substituents at different positions on the phenyl ring or the azetidine nitrogen.

This library can then be screened against the three-dimensional structures of known protein targets. The screening process utilizes scoring functions to estimate the binding affinity of each compound to the target's active site. Compounds with favorable scores are selected for further analysis. This methodology allows for the rapid and cost-effective evaluation of a vast chemical space to identify promising lead candidates. Modern drug discovery techniques often apply virtual screening to filter large databases and design new potential inhibitors for specific enzymes or receptors mdpi.com.

Table 1: Hypothetical Virtual Screening Results for this compound Derivatives against a Kinase Target

| Derivative | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Lipinski's Rule of Five Violations |

| Parent | This compound | -7.2 | 850 | 0 |

| Deriv-01 | 4'-Chloro substitution on phenyl ring | -8.5 | 150 | 0 |

| Deriv-02 | 4'-Methoxy substitution on phenyl ring | -7.8 | 420 | 0 |

| Deriv-03 | N-benzyl substitution on azetidine | -8.1 | 280 | 0 |

| Deriv-04 | 3',4'-Dichloro substitution on phenyl ring | -9.1 | 55 | 0 |

This table illustrates how virtual screening can rank derivatives based on their predicted binding strength, guiding the selection of compounds for synthesis and biological evaluation. The preference for electron-withdrawing groups and specific substitution patterns, as seen in other SAR studies, often emerges from such screening efforts nih.gov.

Molecular Docking

Molecular docking is a more focused computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex nih.gov. It provides detailed insights into the binding mode and the specific molecular interactions occurring at the active site of a biological target. The process typically involves:

Preparation of the Target Protein: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules are typically removed, hydrogen atoms are added, and charges are assigned to prepare the protein for docking echemcom.comsamipubco.com.

Preparation of the Ligand: The 3D structure of the ligand, such as a this compound derivative, is generated and its energy is minimized to obtain a stable conformation echemcom.comsamipubco.com.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site. Each pose is evaluated using a scoring function that estimates the binding energy.

For this compound, docking studies can reveal the critical role of the fluorine atom and the phenyl group in binding. The fluorine atom, due to its high electronegativity, can form crucial hydrogen bonds or other electrostatic interactions with amino acid residues in the active site. The phenyl ring can engage in hydrophobic or π-π stacking interactions. Studies on other fluorinated compounds have highlighted the remarkable impact that the position of a fluorine atom can have on biological potency, sometimes causing a thousand-fold shift in activity between regioisomers nih.gov. Molecular docking studies on various heterocyclic compounds have successfully predicted binding modes and helped rationalize the observed biological activities mdpi.comnih.gov.

Table 2: Key Molecular Interactions for a Hypothetical this compound Derivative Docked into a Protein Active Site

| Interacting Ligand Group | Interacting Amino Acid Residue | Interaction Type | Distance (Å) |

| Fluorine atom | Arginine (Arg) 121 | Hydrogen Bond | 2.9 |

| Phenyl Ring | Tryptophan (Trp) 84 | π-π Stacking | 3.5 |

| Azetidine Nitrogen (protonated) | Aspartic Acid (Asp) 184 | Salt Bridge | 3.2 |

| Phenyl Ring | Leucine (Leu) 78 | Hydrophobic Interaction | 4.1 |

This detailed interaction data is fundamental for establishing design principles. For example, the data suggests that maintaining or enhancing the hydrogen bonding capability of the fluorine atom and the π-stacking of the phenyl ring could lead to improved binding affinity.

Design Principles from Computational Analysis

The integration of in silico screening and molecular docking data allows for the formulation of clear design principles and the development of a structure-activity relationship (SAR) nih.gov. For the this compound scaffold, these principles might include:

Role of Fluorine: The fluorine atom is not just a bioisostere for hydrogen but actively participates in binding through specific electrostatic interactions. Its position on the azetidine ring is critical, and maintaining this feature is likely important for retaining activity.

Phenyl Ring Substitution: Docking studies can predict which substitutions on the phenyl ring are most beneficial. For instance, adding electron-withdrawing groups (e.g., -Cl, -CF3) or hydrogen bond donors/acceptors at specific positions (ortho, meta, para) could enhance interactions with the target protein, a strategy that has proven effective for other molecular scaffolds nih.gov.

Azetidine Core Modification: The azetidine nitrogen can be substituted to explore new interaction vectors or to modulate the compound's physicochemical properties, such as solubility and membrane permeability.

Conformational Rigidity: The four-membered azetidine ring imparts a degree of conformational rigidity to the molecule. This can be advantageous in drug design as it reduces the entropic penalty upon binding. Computational studies can explore how substitutions affect this rigidity and the preferred conformation for binding.

By applying these computational strategies, researchers can rationally design and prioritize new derivatives of this compound for synthesis, significantly streamlining the path toward developing novel therapeutic agents.

Applications in Advanced Organic Synthesis and Molecular Design

3-Fluoro-3-phenylazetidine as a Versatile Building Block in Organic Synthesis

The inherent ring strain of the azetidine (B1206935) core in this compound dictates its reactivity, rendering it susceptible to controlled ring-opening reactions. This reactivity, coupled with the directing and modulating effects of the fluoro and phenyl substituents, makes it a versatile precursor for a variety of molecular architectures. The presence of the fluorine atom can significantly influence the reactivity and regioselectivity of nucleophilic substitution reactions involving the azetidine ring nih.govresearchgate.net.

Construction of Complex Molecular Architectures

While specific examples detailing the extensive use of this compound in the total synthesis of highly complex natural products are not extensively documented in publicly available literature, its potential as a key building block is significant. The general reactivity of azetidines allows for their incorporation into larger molecular scaffolds through various synthetic transformations. For instance, the nucleophilic ring-opening of azetidinium ions is a known strategy for introducing functionalized side chains, a common tactic in building molecular complexity. The fluorine and phenyl groups on the 3-position of the azetidine ring can sterically and electronically guide these transformations, potentially leading to high diastereoselectivity in the construction of new stereocenters. The synthesis of fluorinated azetidine derivatives is an active area of research, indicating their value as pharmaceutical intermediates google.com.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The this compound scaffold serves as a valuable precursor for the synthesis of a variety of other nitrogen-containing heterocyclic systems. Ring-expansion reactions, a common transformation for strained rings like azetidines, can be employed to generate larger, more complex heterocyclic structures such as pyrrolidines, piperidines, and other aza-heterocycles. These transformations often proceed through cleavage of one of the C-N bonds of the azetidine ring followed by intramolecular cyclization. The presence of the 3-fluoro-3-phenyl substitution can influence the regioselectivity of the initial ring-opening and subsequent cyclization, offering a handle for controlling the final heterocyclic structure. The development of synthetic routes to fluorinated nitrogen heterocycles is of great interest for the creation of new drug scaffolds ekb.eg. The synthesis of various azetidine derivatives highlights their role as precursors to other heterocyclic systems frontiersin.orgmdpi.comnih.gov.

Role in Medicinal Chemistry Design Principles and Chemical Space Exploration

The unique combination of a strained four-membered ring, a phenyl group, and a fluorine atom in this compound provides medicinal chemists with a powerful tool for exploring chemical space and designing novel therapeutic agents. This scaffold allows for the precise manipulation of key molecular properties that govern a drug's pharmacokinetic and pharmacodynamic profile.

Azetidine Scaffolds as Privileged Motifs in Drug Discovery Design

Azetidine-containing compounds have gained recognition as "privileged scaffolds" in drug discovery. Their rigid, three-dimensional structure allows for a well-defined spatial presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an azetidine ring can also improve metabolic stability and aqueous solubility compared to more lipophilic, conformationally flexible linkers. The synthesis of various functionalized azetidines is a testament to their importance in medicinal chemistry chemrxiv.org.

Impact of 3-Fluoro-3-phenyl Substitution on Molecular Properties for Design